![molecular formula C18H26N4O3 B5606565 N-[(5-isobutyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-5-methoxy-2-furamide](/img/structure/B5606565.png)
N-[(5-isobutyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-5-methoxy-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
This compound is part of a class of chemicals known for their complex molecular structure, potentially involving heterocyclic components. While specific studies directly addressing this compound are not available, related research provides insight into similar compounds, which often serve as important intermediates in pharmaceutical and chemical research.
Synthesis Analysis
The synthesis of related compounds typically involves multistep organic reactions, starting from basic heterocyclic precursors. The methods may include ring closure reactions, N-alkylation, and functional group transformations. For example, compounds like 5-amino-N-(2,2-dialkoxyethyl)pyrazole-4-carboxamides are used to synthesize tetrahydro-1H-pyrazolo derivatives through hydrolytic cleavage and condensation reactions (Bol’but et al., 2014).
Molecular Structure Analysis
The molecular structure of similar compounds typically features a combination of several heterocyclic frameworks, such as pyrazolo, diazepine, and furamide moieties. This structure contributes to the compound's chemical behavior and reactivity. X-ray crystallography and NMR studies are common techniques used for structural analysis (Reisinger et al., 2004).
Chemical Reactions and Properties
These compounds typically participate in nucleophilic substitution reactions, cyclocondensation, and reactions with electrophiles depending on the functional groups present. The chemical properties are significantly influenced by the heterocycles within the structure, which can interact with various reagents under different conditions (Kemskii et al., 2014).
Physical Properties Analysis
The physical properties such as melting point, boiling point, solubility, and crystal structure are determined by the compound’s molecular framework and substituents. These properties are essential for determining the compound's suitability for specific applications and for guiding the development of synthesis and purification methods.
Chemical Properties Analysis
Chemical properties include acidity, basicity, reactivity towards acids and bases, and photostability. These properties are crucial for understanding the compound's behavior in biological systems and its stability under various conditions. The specific functional groups present in the molecule, such as furamide and pyrazolo[1,5-a][1,4]diazepin moieties, play a significant role in determining these properties.
References:
- (Bol’but et al., 2014)
- (Kemskii et al., 2014)
- (Reisinger et al., 2004)
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-methoxy-N-[[5-(2-methylpropyl)-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepin-2-yl]methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O3/c1-13(2)11-21-7-4-8-22-15(12-21)9-14(20-22)10-19-18(23)16-5-6-17(24-3)25-16/h5-6,9,13H,4,7-8,10-12H2,1-3H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICZRSJHKZCCTKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCCN2C(=CC(=N2)CNC(=O)C3=CC=C(O3)OC)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(3-chloro-5-isoxazolyl)propanoyl]-1-(2-chlorophenyl)-2-piperazinone](/img/structure/B5606485.png)
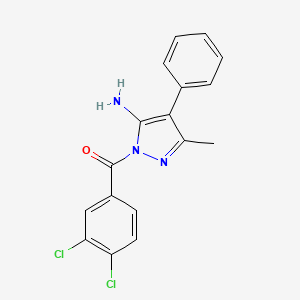
![3-(4-methyl-1-piperazinyl)-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]propanohydrazide](/img/structure/B5606500.png)
![1-isobutyl-2-[(2-naphthyloxy)methyl]-1H-benzimidazole](/img/structure/B5606501.png)
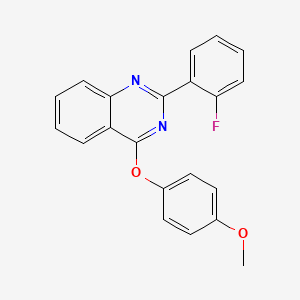
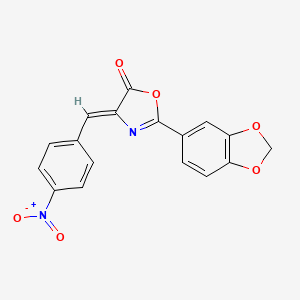
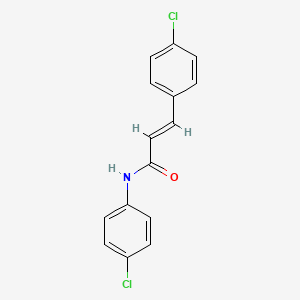
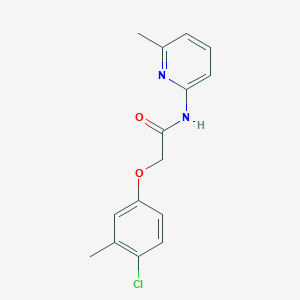
![2-{3-[(3-methyl-1-piperidinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5606524.png)
![5-isopropyl-N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]isoxazole-3-carboxamide](/img/structure/B5606543.png)
![8-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5606547.png)
![1-[(2-furylmethyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5606552.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-fluorophenyl)acrylamide](/img/structure/B5606571.png)
![(3R*,4R*)-1-[(1-cyclopropyl-1H-pyrrol-2-yl)carbonyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol](/img/structure/B5606577.png)